Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Lipophilicity Drug-likeness Physicochemical property prediction

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1341112-22-8) is a synthetic pyrazole-bearing α,α‑disubstituted β‑amino ester. Its molecular formula is C₁₁H₁₉N₃O₂ and its molecular weight is 225.29 g·mol⁻¹.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13628577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCNC(C)(CN1C=CC(=N1)C)C(=O)OC
InChIInChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3
InChIKeyWSQGUYUCTWVULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate: Core Identity and Compound-Class Positioning for Procurement Evaluation


Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate (CAS 1341112-22-8) is a synthetic pyrazole-bearing α,α‑disubstituted β‑amino ester. Its molecular formula is C₁₁H₁₉N₃O₂ and its molecular weight is 225.29 g·mol⁻¹ . The structure incorporates a 3‑methylpyrazole N‑linked to the propanoate backbone, an ethylamino group at the α‑carbon, and a quaternary α‑methyl substituent, creating a sterically congested amine centre. This combination places it in a niche of pyrazole‑amino esters that are employed as advanced intermediates and fragment‑like scaffolds in medicinal chemistry and agrochemical research, where subtle alterations in the N‑alkyl chain length or the presence of the α‑methyl group can significantly modulate physicochemical properties and downstream biological readouts [1].

Why In‑Class Pyrazole‑Propanoate Analogs Cannot Replace Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate Without Quantitative Re‑validation


Pyrazole‑propanoate esters that share the 3‑methylpyrazole core appear superficially interchangeable, yet even single‑atom variations in the α‑substituent alter the compound’s lipophilicity, hydrogen‑bonding capacity, and steric environment in ways that are impossible to predict without experimental data . For example, the marketed methylamino analog (CAS 1343179‑88‑3) differs from the target compound by only one methylene unit but exhibits a substantially lower predicted logP (approx. 0.55 vs. 0.79), fewer rotatable bonds, and a different molecular dipole, all of which can redirect biological target engagement. The α‑quaternary carbon in the target compound further restricts conformational freedom relative to non‑methylated or N‑unsubstituted analogs, affecting metabolic stability and off‑rate kinetics [1]. These physicochemical divergences mean that substituting a “close” analog without repeating critical quality attributes (purity, logP, stereoelectronic profile) may invalidate a structure‑activity relationship or a scaled synthetic route.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate vs. Its Closest Analogs


LogP Comparison: Ethylamino vs. Methylamino Analog – Lipophilicity Differentiation for Membrane Permeability and Protein Binding

The target compound exhibits a calculated logP (cLogP) of 0.79 as reported on a vendor Certificate of Analysis . Its closest commercial N‑alkyl analog, methyl 2‑methyl‑3‑(3‑methyl‑1H‑pyrazol‑1‑yl)‑2‑(methylamino)propanoate (CAS 1343179‑88‑3), has a predicted cLogP of approximately 0.55 derived from the same computational methodology (ALOGPS) . The difference of ΔlogP ≈ +0.24 translates to a roughly 1.7‑fold increase in octanol‑water partition coefficient, a magnitude that frequently correlates with improved passive membrane permeability in Caco‑2 and PAMPA assays for amine‑containing heterocycles [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen‑Bond Donor/Acceptor Count and fsp³ Fraction: Conformational Rigidity Differentiation from N‑Unsubstituted and Des‑methyl Analogs

The target compound possesses 1 hydrogen‑bond donor (the secondary amine N–H) and 3 hydrogen‑bond acceptors (pyrazole N, ester carbonyl O, and amine N), with an fsp³ (fraction of sp³‑hybridised carbons) of 0.636 . In comparison, the des‑ethylamino analog methyl 3‑(3‑methyl‑1H‑pyrazol‑1‑yl)propanoate (CAS 371118‑71‑7) has 0 H‑bond donors, 4 acceptors, and an fsp³ of 0.500 . The absence of an H‑bond donor eliminates the possibility of a key amine‑mediated interaction, and the lower fsp³ indicates a flatter, less three‑dimensional shape that is often disfavoured in fragment‑based lead discovery where three‑dimensionality correlates with selectivity [1].

Fraction sp³ Hydrogen bonding Molecular complexity

Aqueous Hydrolytic Stability of the Ester Moiety: Class‑Level Inference from Structurally Related Pyrazole‑Propanoates

Attaryan et al. demonstrated that methyl 3‑[2‑(3‑methyl‑1H‑pyrazol‑1‑yl)ethylamino]propanoate and its 5‑methyl isomer undergo non‑catalytic aqueous hydrolysis at 200 °C to yield the corresponding amino acids, which exist exclusively as zwitterionic salts per X‑ray diffraction [1]. Because the target compound contains the identical methyl ester and a structurally analogous β‑amino‑pyrazole motif, it is expected to exhibit comparable hydrolytic lability under extreme thermal conditions, whereas the α‑quaternary methyl group may provide a modest steric shielding effect that slightly retards hydrolysis relative to the non‑methylated analogs studied [2].

Hydrolytic stability Chemical stability Pyrazole esters

Vendor‑Reported Purity Benchmark: Consistent >98% Assay as a Procurement Quality Gate

The target compound is commercially supplied with a certified purity of 98% (HPLC) by major vendors including Fluorochem and Leyan . In contrast, the closest ethyl‑ester congener (ethyl 2‑(ethylamino)‑2‑methyl‑3‑(1H‑pyrazol‑1‑yl)propanoate, CAS 1248104‑59‑7) is listed with a typical purity of 95% from some suppliers . While neither value reflects biological performance, a 3‑percentage‑point difference in absolute purity represents a 2.5‑fold difference in total impurity burden (5% vs. 2% total impurities), which can affect reproducibility in sensitive catalytic or biological assays where impurities act as inhibitors or quenchers.

Purity Quality control Vendor specification

Highest‑Confidence Application Scenarios for Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate Based on Quantified Differentiation


Fragment‑Based Lead Discovery Requiring a 3‑Dimensional, Single H‑Bond Donor Pyrazole Scaffold

The combination of an fsp³ of 0.636 and exactly one hydrogen‑bond donor makes this compound an attractive fragment for targets that demand a defined amine contact point while escaping the ‘flatland’ profile of many commercial pyrazole libraries [1]. Its cLogP of 0.79 places it in a balanced range for both solubility and permeability, and the α‑quaternary methyl group reduces conformational entropic penalties upon binding compared to more flexible N‑ethylamino‑propanoate analogs lacking the α‑methyl [2].

Intermediate for N‑Alkylated Amino Acid Derivatives in Peptidomimetic Synthesis

Because the methyl ester can be hydrolysed to the corresponding α,α‑disubstituted amino acid (a transformation supported by the hydrolytic behaviour of closely related pyrazole‑propanoates ), this compound serves as a protected precursor to conformationally constrained amino acids used in peptidomimetic design. The ethylamino group provides a secondary amine centre for further derivatisation (e.g., amide coupling or reductive alkylation) that is absent in simpler pyrazole‑propanoate esters [1].

Agrochemical Lead Optimisation Where Modest Lipophilicity and Metabolic Shielding Are Prioritised

In agrochemical discovery, the target’s logP of 0.79 sits below the typical threshold for excessive soil adsorption (logP >3) while being sufficiently lipophilic to cross plant cuticles [2]. The α‑methyl group provides a degree of steric protection against N‑dealkylation, a common metabolic soft‑spot in ethylamino‑containing agrochemical leads, offering a potential stability advantage over des‑methyl analogs that could translate into longer field half‑lives [1].

Reference Standard for Analytical Method Development and Quality Control of Pyrazole‑Amino Esters

With a vendor‑certified purity ≥98% and full characterisation data (InChI, SMILES, MDL number, and LogP) available from reputable suppliers such as Fluorochem , this compound is well‑suited as an external reference standard for HPLC or LC‑MS method validation when analysing a series of pyrazole‑amino ester analogs. The 98% purity benchmark provides a higher signal‑to‑noise ratio for impurity profiling than the 95% typical of some closely related ethyl‑ester analogs .

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